molecular formula C18H12BrFN2O3 B3007326 N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide CAS No. 313954-14-2

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide

Cat. No.: B3007326
CAS No.: 313954-14-2
M. Wt: 403.207
InChI Key: MRVAPFFLAJWWPU-PYCFMQQDSA-N
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Description

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, a chromene derivative, undergoes bromination to introduce a bromine atom at the 6th position.

    Acetylation: The brominated intermediate is then acetylated to introduce the N-acetyl group.

    Fluorination: A fluorophenyl group is introduced through a substitution reaction.

    Imination: The final step involves the formation of the imino group, resulting in the target compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide can be compared with other chromene derivatives such as:

    6-bromo-2-(2-fluorophenyl)chromene-3-carboxamide: Lacks the N-acetyl and imino groups, which may result in different biological activities.

    N-acetyl-6-bromo-2-(2-chlorophenyl)iminochromene-3-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives, which are noted for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its molecular formula is C18H12BrFN2O3C_{18}H_{12}BrFN_2O_3, and it features a chromene core modified with a bromine atom, a fluorophenyl group, and an imino group. The synthesis typically involves multiple steps:

  • Bromination : Introduction of a bromine atom at the 6th position of the chromene derivative.
  • Acetylation : Acetylation of the brominated intermediate to introduce the N-acetyl group.
  • Fluorination : Substitution to incorporate the fluorophenyl moiety.
  • Imination : Formation of the imino group to yield the target compound.

These steps are optimized for yield and purity using various solvents and catalysts .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including pancreatic adenocarcinoma and lung carcinoma. The mechanism appears to involve apoptosis induction and cell cycle arrest .

A comparative study with other chromene derivatives revealed that this compound demonstrated superior cytotoxicity, potentially due to its unique functional groups that enhance interaction with cellular targets .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine and fluorine substituents may enhance its lipophilicity, facilitating better membrane penetration and subsequent microbial inhibition .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

A selection of case studies highlights the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against pancreatic adenocarcinoma with IC50 values lower than standard chemotherapeutics like cisplatin .
Study 2 Reported antimicrobial efficacy against Staphylococcus aureus and E. coli, suggesting broad-spectrum potential .
Study 3 Showed anti-inflammatory properties by reducing levels of TNF-alpha in vitro .

Comparative Analysis

When compared to similar compounds such as 6-bromo-2-(2-fluorophenyl)chromene-3-carboxamide and N-acetyl-6-bromo-2-(2-chlorophenyl)iminochromene-3-carboxamide, this compound exhibited enhanced biological activity due to its unique combination of functional groups. The presence of fluorine is particularly noteworthy as it can influence electronic properties and improve binding affinity to biological targets .

Properties

IUPAC Name

N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O3/c1-10(23)21-17(24)13-9-11-8-12(19)6-7-16(11)25-18(13)22-15-5-3-2-4-14(15)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVAPFFLAJWWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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